Cas no 1021124-39-9 (N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide)

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is a specialized organic compound featuring a thiazole core functionalized with a thiophene sulfonamide group and an N-phenylethyl carboxamide moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators due to its sulfonamide and heterocyclic components. The thiophene and thiazole rings enhance electronic diversity, while the phenylethyl group may improve lipophilicity for membrane permeability. Its well-defined synthetic route allows for precise modifications, making it valuable for structure-activity relationship studies in drug discovery. The compound's stability and reactivity profile support its use in exploratory pharmacological research.
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide structure
1021124-39-9 structure
Product name:N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
CAS No:1021124-39-9
MF:C16H15N3O3S3
Molecular Weight:393.503599405289
CID:6430626
PubChem ID:44045216

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
    • N-(1-phenylethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
    • VU0628252-1
    • AKOS024488085
    • F5006-0028
    • 1021124-39-9
    • N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
    • インチ: 1S/C16H15N3O3S3/c1-11(12-6-3-2-4-7-12)17-15(20)13-10-24-16(18-13)19-25(21,22)14-8-5-9-23-14/h2-11H,1H3,(H,17,20)(H,18,19)
    • InChIKey: UTWUULRKTUUBNY-UHFFFAOYSA-N
    • SMILES: S1C=C(C(NC(C2=CC=CC=C2)C)=O)N=C1NS(C1SC=CC=1)(=O)=O

計算された属性

  • 精确分子量: 393.02755487g/mol
  • 同位素质量: 393.02755487g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 561
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 153Ų

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5006-0028-4mg
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
1021124-39-9
4mg
$66.0 2023-09-10
Life Chemicals
F5006-0028-5μmol
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
1021124-39-9
5μmol
$63.0 2023-09-10
Life Chemicals
F5006-0028-1mg
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
1021124-39-9
1mg
$54.0 2023-09-10
Life Chemicals
F5006-0028-2μmol
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
1021124-39-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5006-0028-10μmol
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
1021124-39-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5006-0028-10mg
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
1021124-39-9
10mg
$79.0 2023-09-10
Life Chemicals
F5006-0028-5mg
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
1021124-39-9
5mg
$69.0 2023-09-10
Life Chemicals
F5006-0028-20mg
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
1021124-39-9
20mg
$99.0 2023-09-10
Life Chemicals
F5006-0028-2mg
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
1021124-39-9
2mg
$59.0 2023-09-10
Life Chemicals
F5006-0028-25mg
N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
1021124-39-9
25mg
$109.0 2023-09-10

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide 関連文献

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamideに関する追加情報

Professional Introduction to N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide (CAS No. 1021124-39-9)

N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide, with the CAS number 1021124-39-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a thiophene-2-sulfonamido moiety and a 1,3-thiazole core, contribute to its unique chemical properties and biological interactions.

The N-(1-phenylethyl) group attached to the thiophene ring introduces a hydrophobic region, which can influence the compound's solubility and interaction with biological targets. This aspect is particularly crucial in drug design, as it can affect the compound's ability to cross cell membranes and reach its intended site of action. Additionally, the sulfonamido group at the 2-position of the thiophene ring is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological receptors.

In recent years, there has been a growing interest in thiophene-based compounds due to their diverse pharmacological properties. Thiophenes are heterocyclic aromatic compounds that have been widely studied for their antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a sulfonamido group into the thiophene ring further expands the potential applications of these compounds. For instance, sulfonamides are well-known for their antimicrobial properties and have been used in various therapeutic contexts.

The 1,3-thiazole core is another key structural feature that contributes to the biological activity of N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide. Thiazole derivatives have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The combination of a thiophene ring with a thiazole core creates a molecule with multiple sites for interaction with biological targets, making it a promising candidate for drug development.

Recent research has highlighted the importance of structure-activity relationships (SAR) in designing effective pharmaceutical compounds. The specific arrangement of functional groups in N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide plays a critical role in determining its biological activity. For example, the presence of the sulfonamido group at the 2-position of the thiophene ring may enhance binding to specific enzymes or receptors involved in disease pathways.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex heterocyclic framework. The synthesis process also necessitates rigorous quality control measures to ensure that impurities do not affect subsequent biological evaluations.

In terms of biological evaluation, N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide has been tested for its potential activity against various biological targets. Preliminary studies suggest that this compound exhibits promising activity against certain enzymes and receptors involved in cancer progression. Additionally, it may have applications in treating inflammatory diseases due to its ability to modulate inflammatory pathways.

The development of new drugs often involves extensive computational modeling and molecular docking studies to predict binding interactions between the compound and biological targets. These studies can provide valuable insights into the mechanism of action of N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide and help guide further optimization efforts. Computational tools can also be used to identify potential side effects or toxicities associated with the compound.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents with improved efficacy and safety profiles. N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide represents an example of how structural innovation can lead to novel compounds with significant therapeutic potential. As research progresses, it is expected that additional derivatives will be developed to further refine their pharmacological properties.

In conclusion, N-(1-phenylethyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide (CAS No. 1021124-39-9) is a structurally complex organic compound with promising biological activity. Its unique combination of functional groups makes it a valuable candidate for further research and development in pharmaceutical chemistry. As our understanding of structure-activity relationships continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.

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